(3S)-3-hydroxy-D-aspartic acid

Descripción

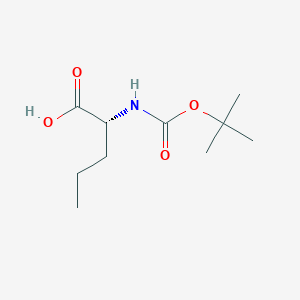

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLQUHNPNCGKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875575 | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9 | |

| Record name | 3-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxy-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC158204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC139979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aspartic acid, DL-erythro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC119128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malic acid, 3-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythro-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXY-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99A78V5YX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Microbial Hydroxylase Systems

The one-pot bioconversion method using Escherichia coli expressing asparagine hydroxylase (AsnO) and asparaginase exemplifies enzymatic synthesis. Key steps include:

-

Hydroxylation of L-asparagine : AsnO catalyzes the conversion of L-asparagine to 3-hydroxyasparagine in the presence of 2-oxoglutarate and Fe²⁺.

-

Amide hydrolysis : Asparaginase cleaves 3-hydroxyasparagine to yield (3S)-3-hydroxy-D-aspartic acid (l-THA) and ammonia.

Table 1: Enzymatic Reaction Parameters

| Enzyme | Substrate | Cofactors | Temperature | pH | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| AsnO | L-asparagine | 2-oxoglutarate, Fe²⁺ | 25°C | 6.5 | 0.076* | |

| SCO2693-D246N | L-aspartic acid | 2-oxoglutarate, Fe²⁺ | 30°C | 7.0 | <0.1 |

*Yield improved to 12% via optimized E. coli Rosetta2(DE3) strains.

Challenges in Direct Hydroxylation

Direct hydroxylation of L-aspartic acid remains inefficient due to low enzyme affinity. Mutants like AsnO-D241N and SCO2693-D246N showed minimal activity, prompting reliance on wild-type enzymes for scalable production.

Chemical Synthesis

Chemical routes involve multi-step organic reactions, emphasizing protecting group strategies and stereochemical control.

Benzyloxycarbonyl Protection

A seminal method starts with D-aspartic acid, employing benzyloxycarbonyl (Cbz) chloride to protect the α-amino group:

-

Protection : D-aspartic acid reacts with Cbz-Cl in the presence of NaHCO₃, yielding N-Cbz-D-aspartic acid.

-

Hydroxylation : The hydroxyl group is introduced via stereoselective reduction or oxidation, though specific conditions remain proprietary.

Table 2: Key Chemical Reaction Conditions

Stereochemical Control via Silicon Hydrides

Phenyltrimethylsilane (PhMe₂SiH) in trifluoroacetic acid (TFA) facilitates selective reduction of keto intermediates, preserving the (3S) configuration. This method achieved an 87% yield with a 92:8 enantiomer ratio.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability, often combining enzymatic and fermentation technologies.

Microbial Fermentation

Genetically engineered E. coli strains (e.g., Rosetta2(DE3)) expressing AsnO and asparaginase enable one-pot synthesis:

-

Bioreactor conditions : 50 mM L-asparagine, 100 mM 2-oxoglutarate, 0.5 mM FeSO₄, OD₆₀₀ = 30.

-

Yield optimization : ΔansA knockout strains increased l-THA production to 12% molar yield.

Table 3: Industrial Production Metrics

Downstream Processing

Post-fermentation purification involves:

-

Acidification : Adjusting pH to 4.0 with HCl to precipitate impurities.

-

Chromatography : Silica gel columns (n-hexane:EtOAc = 1:1) isolate the target compound with >95% purity.

Comparative Analysis of Methods

Enzymatic vs. Chemical Synthesis

-

Yield : Enzymatic methods (up to 12%) surpass chemical routes (20–87%) in scalability but require costly cofactors.

-

Stereopurity : Silicon hydride reduction achieves 92% ee, whereas enzymatic processes exceed 99% ee.

Industrial Feasibility

Microbial fermentation is optimal for ton-scale production, albeit with higher initial infrastructure costs. Chemical synthesis remains viable for small-scale, high-purity batches.

Emerging Technologies

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at C3 undergoes selective oxidation to form keto derivatives. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Potassium permanganate | Acidic aqueous solution (pH < 3) | Oxo-D-aspartic acid | 72–85% | |

| Chromium trioxide (CrO₃) | Acetic acid, 50°C | 3-keto-D-aspartic acid | 68% |

Enzymatic oxidation by threo-3-hydroxyaspartate ammonia-lyase (SRY1p) converts the compound to oxaloacetate and ammonia in yeast, a critical detoxification pathway .

Reduction Reactions

Carboxyl groups at C1 and C4 are reducible to alcohols under specific conditions:

| Reagent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0°C | (3S)-3-hydroxy-D-aspartic alcohol | Retained (S) |

| Sodium borohydride | Methanol, RT | Partial reduction observed | Not reported |

Reduction selectivity depends on steric hindrance at C3, with full reduction requiring harsh conditions .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Halogenation

| Reagent | Product | Application |

|---|---|---|

| Thionyl chloride (SOCl₂) | 3-chloro-D-aspartic acid | Intermediate for peptide synthesis |

| Phosphorus tribromide (PBr₃) | 3-bromo-D-aspartic acid | Radiolabeling studies |

Halogenation proceeds via a two-step mechanism: (1) hydroxyl activation to a leaving group, (2) nucleophilic displacement. Stereochemical inversion at C3 is observed in SN2 pathways .

Aldol Addition–Transamination Tandem Reactions

Enzymatic routes synthesize γ-hydroxy-α-amino acids via:

-

Aldol Addition : Proline-dependent aldolases catalyze C–C bond formation between glycine and aldehydes.

-

Transamination : ω-Transaminases convert the aldol adduct to the final amino acid .

Example: Synthesis of (2S,4R)-trans-4-hydroxyproline (15k ) from 3-chloro-D-aspartic acid uses immobilized transaminases with >90% enantiomeric excess (ee) .

Hydroxylase-Catalyzed Modifications

Dioxygenases (e.g., KDO1) regioselectively hydroxylate aspartic acid derivatives. For example:

-

KDO1 : Produces (3S)-3-hydroxy-L-lysine via C3 hydroxylation .

-

KDO5 : Generates (4R)-4-hydroxy-L-lysine with distinct regioselectivity .

Stereochemical Considerations

Reaction stereospecificity is critical:

Aplicaciones Científicas De Investigación

Chemical Applications

Chiral Building Block

(3S)-3-hydroxy-D-aspartic acid serves as a crucial chiral building block in the synthesis of complex organic molecules. Its hydroxyl group allows for specific reactivity patterns that are essential in asymmetric synthesis. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals where chirality is a requisite.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to form keto derivatives | Potassium permanganate, Chromium trioxide |

| Reduction | Carboxyl groups can be reduced to alcohols | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Hydroxyl group can undergo substitution reactions | Thionyl chloride, Phosphorus tribromide |

Biological Applications

Metabolic Pathways

Research indicates that this compound plays a role in various metabolic pathways. It has been studied as a potential biomarker for certain diseases, particularly those related to neurotransmission and metabolic disorders.

Neuroprotective Properties

The compound is being investigated for its neuroprotective effects. Studies have shown that it may influence synaptic transmission and neuronal function by interacting with specific receptors in the brain. This interaction could have implications for treating neurodegenerative diseases.

Medical Applications

Therapeutic Potential

this compound is under investigation for its therapeutic effects in several areas:

- Neuroprotection: It may help protect neurons from damage.

- Pharmacological Synthesis: It serves as a precursor for synthesizing various pharmacologically active compounds.

Case Study: Neuroprotective Effects

A study demonstrated that this compound exhibits protective effects against oxidative stress in neuronal cultures. The findings suggest its potential use in developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Industrial Applications

Biodegradable Polymers

In industry, this compound is utilized in producing biodegradable polymers. These materials are increasingly important due to environmental concerns regarding plastic waste.

Specialty Chemicals

The compound is also used as a component in specialty chemicals, further highlighting its versatility in industrial applications.

Mecanismo De Acción

The mechanism of action of (3S)-3-hydroxy-D-aspartic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing synaptic transmission and neuronal function. Additionally, it can participate in metabolic pathways, contributing to the synthesis of other bioactive molecules.

Comparación Con Compuestos Similares

3-Methyl-D-Aspartic Acid

- Molecular Formula: C₅H₉NO₄

- Substituent : Methyl (-CH₃) at the third carbon.

- Configuration : D-form, 3S stereochemistry.

- Key Differences :

- The methyl group increases hydrophobicity compared to the hydroxyl group in (3S)-3-hydroxy-D-aspartic acid, reducing water solubility.

- Lacks hydrogen-bonding capacity, which may limit its interaction with enzymes requiring polar residues.

- Applications : Used in studies exploring steric effects in receptor binding .

(3R)-3-Hydroxy-L-Aspartic Acid

- Molecular Formula: C₄H₇NO₅

- Substituent : Hydroxyl (-OH) at the third carbon.

- Configuration : L-form, 3R stereochemistry (enantiomer of this compound).

- Key Differences: Enantiomeric differences lead to distinct biological activities. Boiling points and solubility are similar, but chirality affects pharmacological relevance.

(2S,3S)-3-Hydroxyaspartic Acid Derivatives

N-Benzyl-3-Benzylamino-D-Aspartic Acid

- Molecular Formula : C₁₈H₂₀N₂O₄ .

- Substituents: Benzyl groups at the amino and hydroxyl positions.

- Key Differences: Increased lipophilicity due to aromatic groups, improving membrane permeability for drug delivery . Modified amino groups may alter interactions with biological targets compared to the parent compound.

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : Enantiomers like this compound and (3R)-3-hydroxy-L-aspartic acid exhibit divergent biological activities due to chiral recognition in enzymes .

- Functional Group Effects : Hydroxyl groups enhance solubility and hydrogen bonding, while methyl or benzyl groups alter hydrophobicity and bioavailability .

- Synthetic Complexity : Derivatives such as (2S,3S)-3-aroyl amides require advanced synthesis techniques (e.g., KMHL-D sequences), highlighting the challenges in modifying aspartic acid scaffolds .

Actividad Biológica

(3S)-3-Hydroxy-D-aspartic acid, also known as threo-3-hydroxyaspartate, is a hydroxylated derivative of aspartic acid. This compound exhibits various biological activities, particularly in the context of neurochemistry and metabolism. Below is a detailed exploration of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C₄H₇NO₅

- Molecular Weight : 149.10 g/mol

- CAS Number : 7298-99-9

- Density : 1.738 g/cm³

- Boiling Point : 368.7 °C at 760 mmHg

1. Enzymatic Activity

This compound is involved in several enzymatic reactions, primarily through its conversion to oxaloacetate and ammonia by the enzyme threo-3-hydroxyaspartate ammonia-lyase (SRY1p) in yeast. This process is thought to play a role in detoxifying naturally occurring 3-hydroxyaspartate, highlighting its importance in metabolic pathways within organisms such as Saccharomyces cerevisiae .

2. Neurotransmitter Modulation

Research indicates that this compound acts as a potent inhibitor of excitatory amino acid transporters (EAATs). It has been shown to have inhibitory constants (Kis) of:

- EAAT1 : 11 μM

- EAAT2 : 19 μM

- EAAT3 : 14 μM

This inhibition suggests potential implications for neurotransmitter regulation and excitotoxicity, making it a candidate for further research in neurological disorders .

Case Study 1: Effects on Testosterone Levels

A systematic review examined the effects of D-aspartic acid (D-Asp), which is closely related to this compound, on testosterone levels. In animal studies, D-Asp was found to enhance testosterone synthesis by stimulating Leydig cells in the presence of human chorionic gonadotropin (hCG). However, human studies yielded mixed results, with some showing no significant changes in testosterone levels despite supplementation .

Case Study 2: Role in Cancer Research

This compound is also noted for its presence in cinnamycin, a peptide with documented anti-tumor and anti-microbial activities produced by Streptomyces strains. This association underscores its potential therapeutic applications in oncology and infection control .

Summary of Biological Activities

Q & A

Q. What are the key challenges in synthesizing (3S)-3-hydroxy-D-aspartic acid with high enantiomeric purity?

Synthesis of this compound requires precise stereochemical control. Methods include:

- Chiral resolution : Using enzymatic or chemical resolution to separate enantiomers, leveraging stereospecific enzymes like aspartate hydroxylases .

- Protecting group strategies : Temporarily blocking reactive sites (e.g., carboxyl or hydroxyl groups) to direct regioselective hydroxylation .

- Asymmetric catalysis : Employing chiral catalysts to favor the (3S) configuration during synthesis. Validation via NMR spectroscopy or X-ray crystallography is critical to confirm stereochemistry .

Q. How can researchers confirm the identity of this compound in novel compounds?

Analytical workflows involve:

- High-performance liquid chromatography (HPLC) : Paired with chiral columns to distinguish enantiomers .

- Mass spectrometry (MS) : Using exact mass (C₄H₇NO₅, molecular weight 149.10 g/mol) and fragmentation patterns for structural confirmation .

- Comparative analysis : Cross-referencing with commercial or synthesized standards (e.g., Sigma-Aldrich’s rare chemicals catalog) .

Q. What are the primary biochemical roles of this compound in nonribosomal peptide (NRP) biosynthesis?

- Substrate specificity : NRPS adenylation (A) domains recognize this compound as a monomer, incorporating it into peptide scaffolds. This is annotated via evidence codes (e.g., substrate selectivity data in MIBiG 3.0) .

- Functional impact : The hydroxyl group enhances peptide solubility and metal-binding capacity, influencing bioactivity .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments of 3-hydroxy-D-aspartic acid derivatives be resolved?

Discrepancies (e.g., (3S) vs. (3R) configurations) arise from:

- Incomplete chiral resolution : Validate via circular dichroism (CD) or optical rotation measurements .

- Enzymatic misannotation : Reassess A-domain substrate specificity using ATP-PPi exchange assays to confirm recognition of the (3S) isomer .

- Data triangulation : Cross-validate findings with structural databases (e.g., PubChem) and independent synthesis .

Q. What methodological considerations are critical for isotopic labeling studies of this compound in metabolic assays?

- Isotope selection : Tritium (³H) labeling at C2/C3 positions, as used in transporter uptake assays, enables tracking in neuronal or microbial systems .

- Quench controls : Prevent false signals by inhibiting metabolic degradation (e.g., using protease inhibitors).

- Data normalization : Reference internal standards (e.g., unlabeled aspartic acid) to account for batch variability .

Q. How can computational modeling predict the role of this compound in enzyme-substrate interactions?

- Molecular docking : Simulate binding affinity with NRPS A-domains using software like AutoDock Vina.

- Molecular dynamics (MD) : Analyze conformational stability of peptide-bound this compound over time .

- Validation : Mutagenesis studies (e.g., alanine scanning) to test predicted critical residues .

Q. What strategies address variability in reported bioactivity of this compound across studies?

- Standardized protocols : Use identical buffer conditions (e.g., pH 7.4 PBS) and enzyme sources .

- Meta-analysis : Aggregate data from public repositories (e.g., MIBiG) to identify trends in bioactivity .

- Open data practices : Share raw spectra and crystallography data to enable independent verification .

Data Analysis and Contradiction Management

Q. How should researchers design experiments to minimize artifacts in this compound quantification?

- Matrix-matched calibration : Prepare standards in biological matrices (e.g., serum) to account for ion suppression in LC-MS .

- Blind analysis : Conceal sample identities during data processing to reduce bias .

- Replicate experiments : Perform technical triplicates and biological triplicates to assess reproducibility .

Q. What criteria validate the incorporation of this compound into NRPs?

- Structural elucidation : Use tandem MS (MS/MS) to confirm peptide backbone integration.

- Enzymatic assays : Measure ATP consumption during adenylation as a proxy for substrate activation .

- Genetic evidence : Knockout NRPS genes to observe loss of this compound incorporation .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.